N4,N4-Dimethylpyrimidine-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUTEMXFHEUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-80-4 | |
| Record name | 4-N,4-N-dimethylpyrimidine-4,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Nucleophilic Substitution Approaches on Pyrimidine (B1678525) Ring Systems
The primary route to N4,N4-Dimethylpyrimidine-4,6-diamine involves the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine precursor. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles, particularly at the C2, C4, and C6 positions.
Sequential Introduction of Nucleophiles to 4,6-Dichloropyrimidine (B16783) Precursors
The synthesis of this compound typically commences with the commercially available 4,6-dichloropyrimidine. The two chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. The reactivity of the C4 and C6 positions towards nucleophilic attack is generally greater than that of the C2 position. chemrxiv.org This allows for a sequential and controlled introduction of different amino groups.
The synthesis can proceed in a stepwise manner. First, one of the chloro groups is substituted by a primary amine (or ammonia) to yield a 4-amino-6-chloropyrimidine (B18116) intermediate. Subsequently, the remaining chloro group can be displaced by a different amine. In the context of synthesizing this compound, a common approach is the reaction of 4,6-dichloropyrimidine with ammonia (B1221849) or a protected form of ammonia, followed by reaction with dimethylamine (B145610), or vice-versa. However, direct reaction with an excess of the desired amines under controlled conditions can also be employed. nih.gov The reaction conditions, such as temperature and solvent, can be tuned to favor either mono- or di-substitution. mdpi.com
A plausible synthetic route involves the initial reaction of 4,6-dichloropyrimidine with ammonia to form 6-chloropyrimidin-4-amine. This intermediate is then subjected to a second nucleophilic substitution with dimethylamine to yield the final product, this compound. The order of introduction of the amino groups can be reversed.
| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| 4,6-Dichloropyrimidine | Ammonia (NH₃) | 6-Chloropyrimidin-4-amine | Dimethylamine ((CH₃)₂NH) | This compound |
| 4,6-Dichloropyrimidine | Dimethylamine ((CH₃)₂NH) | 6-Chloro-N,N-dimethylpyrimidin-4-amine | Ammonia (NH₃) | This compound |
Reactions with Secondary Amines for N-Substitution
The introduction of the dimethylamino group at the C4 position is achieved through the reaction of a chloropyrimidine precursor with dimethylamine, a secondary amine. This reaction is a classic example of nucleophilic aromatic substitution. researchgate.net The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom of the pyrimidine ring bearing a chlorine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion results in the formation of the N-substituted product. wikipedia.org
In the synthesis of this compound from 4-amino-6-chloropyrimidine, the reaction with dimethylamine would proceed under conditions that facilitate nucleophilic substitution, often involving heating in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The presence of a base may be required to neutralize the HCl generated during the reaction.
Derivatization via Condensation Reactions
The this compound molecule possesses two different types of amino groups: a tertiary dimethylamino group at the C4 position and a primary amino group at the C6 position. This structural feature dictates its reactivity in condensation reactions. The primary amino group at C6 is reactive towards carbonyl compounds, while the tertiary amino group at C4 is not.
Formation of Imines and Schiff Bases from Amino Groups
The primary amino group at the C6 position of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
The general reaction can be represented as: R-CHO + H₂N-(C₄H₂N₂)-N(CH₃)₂ → R-CH=N-(C₄H₂N₂)-N(CH₃)₂ + H₂O (where R is an alkyl or aryl group)
A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of Schiff base derivatives of this compound. These derivatives have potential applications in coordination chemistry and as intermediates for the synthesis of more complex heterocyclic systems. mdpi.comscirp.orgmocedes.org
Condensation with Carbonyl Compounds
The condensation of this compound with various carbonyl compounds provides a versatile method for its derivatization. The reactivity of the primary amino group allows for the formation of a C=N double bond, which can be a key structural motif in various pharmacologically active compounds. nih.gov The reaction conditions for these condensations are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid. fao.orglatech.edulibretexts.org
Below is a table summarizing the expected products from the condensation of this compound with representative carbonyl compounds.
| Carbonyl Compound | Expected Schiff Base Product |
| Benzaldehyde | N'-(phenylmethylene)-N4,N4-dimethylpyrimidine-4,6-diamine |
| Acetone | N'-(propan-2-ylidene)-N4,N4-dimethylpyrimidine-4,6-diamine |
| Salicylaldehyde | 2-(((6-(dimethylamino)pyrimidin-4-yl)imino)methyl)phenol |
Synthesis of Hexahydropyrimidine (B1621009) Compounds through 1,3-Diamine Condensation
The classical synthesis of hexahydropyrimidine compounds involves the condensation of an aliphatic 1,3-diamine (such as propane-1,3-diamine) with an aldehyde or ketone. This reaction leads to the formation of a saturated six-membered heterocyclic ring.
This compound is an aromatic diamine, and its geometry is not analogous to that of a flexible aliphatic 1,3-diamine. Therefore, it does not typically undergo a direct condensation reaction with carbonyl compounds to form a simple fused hexahydropyrimidine ring system in the traditional sense.
However, the di-amino functionality in substituted pyrimidines can be utilized to construct fused heterocyclic systems through intramolecular cyclization reactions. niscair.res.inresearchgate.netrsc.orgnih.govresearchgate.netnih.govrsc.org For instance, by introducing a suitable side chain onto one of the amino groups, which also contains a reactive group, subsequent intramolecular cyclization can lead to the formation of a new saturated or partially saturated ring fused to the pyrimidine core. While not a direct condensation to a hexahydropyrimidine, these strategies demonstrate the potential for creating complex, fused ring systems from diaminopyrimidine precursors. An example from the literature shows the intramolecular cyclization of a (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide derivative to form fused oxadiazole, thiadiazole, and triazole rings. niscair.res.in
Coupling Reactions for Pyrimidine Framework Modification
The modification of the pyrimidine core through the formation of new carbon-carbon bonds is a cornerstone of modern synthetic chemistry, enabling the creation of complex molecular architectures. Among these methods, the Suzuki cross-coupling reaction is particularly prominent.
Suzuki Cross-Coupling Reactions in Pyrimidine Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mt.com It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is highly valued in pharmaceutical synthesis due to its mild conditions, tolerance of a broad range of functional groups, and the relatively low toxicity of the boron-containing reagents. mt.comyoutube.com
The catalytic cycle of the Suzuki reaction generally proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., a chloropyrimidine) to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
In the context of synthesizing derivatives related to this compound, the Suzuki reaction is invaluable. A common precursor, 4,6-dichloropyrimidine, can undergo sequential nucleophilic substitution with amines to form the diamine structure. nih.gov Alternatively, Suzuki coupling can be performed on the dichloropyrimidine scaffold to introduce aryl or other carbon-based substituents at the 4 or 6 positions before or after amination. For instance, a combination of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol has been shown to be an effective catalytic system for the Suzuki-Miyaura coupling of various aryl halides. researchgate.net The reaction's versatility allows for the coupling of diverse substrates, including sterically hindered ones, making it a key tool for creating libraries of substituted pyrimidines. researchgate.net
Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Common Examples |
|---|---|---|
| Organohalide | Electrophilic partner | 4,6-Dichloropyrimidine, Aryl bromides, Aryl iodides |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Arylboronic esters |
| Catalyst | Facilitates the reaction | Pd(OAc)₂, PdCl₂(dppf), Nickel complexes acs.orgnih.gov |
| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, NaOH youtube.com |
| Solvent | Medium for the reaction | Acetone/water, DMF, Toluene researchgate.net |
Introduction of Heteroatom-Containing Moieties
The incorporation of heteroatoms, particularly sulfur, into the pyrimidine ring is a significant strategy for modulating the physicochemical and biological properties of the resulting molecules.
Synthesis of S-Substituted Pyrimidine Derivatives
The synthesis of S-substituted pyrimidine derivatives often begins with a pyrimidine-thiol or thione precursor. For example, a study on 4,6-dimethylpyrimidine-2-thiosubstituted derivatives started from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net This thiol can then be reacted with various electrophiles to introduce a wide range of substituents onto the sulfur atom. This process, known as S-alkylation, is a fundamental method for creating thioether linkages. The general approach involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks an alkyl halide or another suitable electrophile. This strategy has been used to synthesize a series of novel S-substituted derivatives, including bi- and tricyclic heterocyclic systems. researchgate.net
2-Alkylthiopyrimidines can also undergo aminolysis with various amines to be converted into 2-alkylaminopyrimidines, demonstrating the utility of the thio-group as a leaving group for further functionalization. nih.gov
Reactions of Sulfinic Acids with Pyrimidine Sulfenamides
Sulfenamides are a class of organosulfur compounds with a direct bond between a sulfur and a nitrogen atom (R−S−N(−R)₂). wikipedia.org They are typically prepared through the reaction of a sulfenyl chloride (RSCl) with a primary or secondary amine. wikipedia.org In the context of pyrimidines, a hypothetical pyrimidine sulfenamide (B3320178) could be formed from a corresponding pyrimidine sulfenyl chloride.
The sulfur-nitrogen bond in sulfenamides is known to be labile, and the sulfur atom is electrophilic. wikipedia.org It can react with various nucleophiles. While direct literature detailing the reaction of sulfinic acids with pyrimidine sulfenamides is scarce, the known reactivity of these functional groups allows for a plausible reaction pathway. Sulfinic acids (RSO₂H) or their conjugate bases (sulfinates) can act as nucleophiles. A nucleophilic attack by the sulfinate anion on the electrophilic sulfur atom of the pyrimidine sulfenamide would lead to the displacement of the amine portion and the formation of a thiosulfonate (pyrimidine-S-SO₂-R). This reaction would represent a novel method for introducing a sulfonyl moiety onto the pyrimidine scaffold via a sulfur-sulfur bond.
Advanced Synthetic Techniques
To improve reaction efficiency, reduce environmental impact, and accelerate the discovery process, chemists have increasingly turned to advanced synthetic techniques such as microwave-assisted synthesis.
Microwave-Assisted Synthesis of Pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.comnih.gov The technique utilizes microwave irradiation to rapidly and efficiently heat polar solvents and reagents, leading to a significant acceleration of chemical reactions. tandfonline.com
This technology has been successfully applied to the synthesis of a wide array of pyrimidine derivatives. researchgate.net For example, the Biginelli reaction, a classic multi-component condensation for producing dihydropyrimidines, has been adapted for microwave irradiation, affording products in high yields (65-90%) in a fraction of the time required by conventional heating. tandfonline.com Similarly, other studies have demonstrated the synthesis of tetrahydropyrimidine (B8763341) derivatives using microwave assistance, reducing reaction times from over 20 hours to just 20-25 minutes. foliamedica.bgsemanticscholar.org This rapid and efficient approach often simplifies work-up and purification, making it suitable for the construction of chemical libraries. researchgate.net The one-pot, eco-friendly nature of many microwave-assisted protocols makes this a highly attractive method for modern organic synthesis. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tetrahydropyrimidine Derivatives foliamedica.bg
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 20-24 hours | Moderate |
| Microwave Irradiation | 22-24 minutes | Good to Excellent |
General Synthetic Routes for Pyrimidine Ring Construction
The formation of the pyrimidine ring system fundamentally involves the combination of a three-carbon component with a nitrogen-containing C-N-C or N-C-N fragment. The following sections detail two common strategies that embody this principle.
Reaction of 1,3-Dielectrophilic Components with Urea (B33335) Derivatives
A prevalent and classical method for pyrimidine synthesis involves the cyclocondensation reaction between a 1,3-dielectrophilic species and a urea or its derivative. In this approach, the 1,3-dicarbonyl compound or a functional equivalent acts as the three-carbon electrophilic component. Urea, thiourea, or their substituted derivatives provide the N-C-N nucleophilic fragment.
The reaction is typically catalyzed by an acid or a base and often requires heating. The mechanism proceeds through initial condensation to form an intermediate that subsequently undergoes cyclization and dehydration to yield the pyrimidone ring. For the specific synthesis of this compound, a substituted urea, namely N,N-dimethylurea, would be the required N-C-N component. The 1,3-dielectrophilic component would need to be a malonic acid derivative or a related three-carbon synthons that can react with the urea derivative.
A general representation of this reaction is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea. researchgate.net While this specific reaction leads to dihydropyrimidinones, the underlying principle of combining a 1,3-dicarbonyl system with a urea derivative is a foundational concept in pyrimidine synthesis. researchgate.net
Table 1: Examples of 1,3-Dielectrophilic Components and Urea Derivatives in Pyrimidine Synthesis
| 1,3-Dielectrophilic Component | Urea Derivative | Resulting Pyrimidine Type |
| Malondialdehyde | Urea | 2-Pyrimidone |
| Ethyl acetoacetate | Thiourea | 2-Thio-dihydropyrimidinone |
| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |
| Diethyl malonate | N,N-Dimethylurea | 2,4-Pyrimidinedione derivative |
Condensation of Amidine-Containing Substrates with Carbonyl Compounds
Another versatile strategy for constructing the pyrimidine ring is the condensation of an amidine-containing substrate with a α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. mdpi.comnih.gov Amidines possess a pre-formed N-C-N linkage, which readily reacts with a three-carbon electrophilic partner. This method is particularly useful for introducing a substituent at the 2-position of the pyrimidine ring.
For the synthesis of this compound, a suitable amidine would be required. The reaction of an amidine with a 1,3-dicarbonyl compound, such as acetylacetone, is a well-established route to substituted pyrimidines. nih.gov The reaction typically proceeds under basic or acidic conditions, leading to the formation of the pyrimidine ring through a cyclocondensation reaction.
Recent research has also explored the use of catalysts to facilitate these reactions, sometimes allowing for synthesis without the need for organic solvents. mdpi.com The versatility of this method is demonstrated by the wide variety of substituted pyrimidines that can be synthesized by choosing the appropriate amidine and carbonyl compound. nih.govmdpi.com
Table 2: Examples of Amidine and Carbonyl Components in Pyrimidine Synthesis
| Amidine-Containing Substrate | Carbonyl Compound | Resulting Pyrimidine Type |
| Guanidine | Acetylacetone | 2-Aminopyrimidine derivative |
| Benzamidine | Ethyl benzoylacetate | 2-Phenylpyrimidine derivative |
| Formamidine | Malondialdehyde | Pyrimidine |
| N,N-Dimethylguanidine | 1,3-Diketone | 2-(Dimethylamino)pyrimidine derivative |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactivity at Pyrimidine (B1678525) Ring Positions
The pyrimidine ring in N4,N4-Dimethylpyrimidine-4,6-diamine is activated towards electrophilic attack due to the electron-donating nature of the two amino groups at positions 4 and 6. Conversely, these substituents decrease the ring's susceptibility to nucleophilic aromatic substitution. However, the introduction of strong electron-withdrawing groups or the use of leaving groups at other positions can facilitate nucleophilic displacement reactions.
While direct studies on 4,6-dimethylpyrimidin-2-yl esters of this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, the use of tosylates as leaving groups on the pyrimidine ring has been shown to be a viable strategy for introducing amino substituents. In the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines, 4,6-bis(tosylates) have been employed as a less hazardous alternative to dichloro-intermediates. clockss.org These tosylates undergo nucleophilic aromatic substitution with amines. clockss.org
The reaction proceeds sequentially. The first amine can displace one tosylate group under milder conditions, and a second, different amine can then displace the remaining tosylate under more forcing conditions, such as higher temperatures. clockss.org This demonstrates that ester-like groups can serve as effective leaving groups for the introduction of various amines onto the pyrimidine core, allowing for the synthesis of asymmetrically substituted diaminopyrimidines. The conditions for these reactions can be tailored to control the degree of substitution.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | Amine 1 | Monoamine/monochloride intermediate | Mild conditions | Good to excellent |
| Monoamine/monochloride intermediate | Amine 2 | Unsymmetrical 4,6-diaminopyrimidine (B116622) | More vigorous conditions (e.g., higher temperature) | - |
| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | 2,4,6-trimethylaniline | Mono-aminated product | - | - |
| 4,6-bis(tosylate)-2-methyl-5-nitropyrimidine | 2,4,6-trimethylaniline | Aniline sulfonamide (side product) | - | 5% |
The electron-rich nature of the pyrimidine ring in this compound, conferred by the two amino groups, directs electrophiles primarily to the C-5 position. This position is meta to the ring nitrogens and is activated by the para- and ortho-amino substituents.
Nitrosation is a classic example of electrophilic substitution on activated aromatic rings. For 4,6-diaminopyrimidine derivatives, this reaction is expected to occur at the C-5 position. The reaction typically involves a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
| Starting Material | Reagents | Product | Yield |
| 4,6-dichloro-5-nitropyrimidine (B16160) | N-methylbenzenamine, triethylamine, THF | N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine | 76.4% rsc.org |
Electrophilic Substitution Patterns on Pyrimidine Ring Systems
Functional Group Transformations
The amino groups of this compound are key sites for further chemical modifications, allowing for the introduction of a wide variety of functional groups through reactions such as alkylation and acylation.
The primary amino group at the 6-position and the dimethylamino group at the 4-position exhibit different reactivities towards alkylating agents. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for initial alkylation. However, under appropriate conditions, the dimethylamino group can also undergo alkylation to form a quaternary ammonium (B1175870) salt.
The synthesis of N-alkyl derivatives of related 2-amino-4-aryl-6-pyridopyrimidines has been documented, showcasing the feasibility of alkylating the amino groups on a pyrimidine core. nih.gov General methods for N-alkylation of pyrimidines often utilize alkyl halides in the presence of a base. ias.ac.inresearchgate.net The choice of base and reaction conditions can influence the extent of alkylation, leading to mono- or di-alkylated products. researchgate.net For instance, weaker bases might favor mono-alkylation, while stronger bases like sodium hydride can promote di-alkylation. researchgate.net
| Substrate | Alkylating Agent | Base | Product | Notes |
| Uracil (B121893) | 2-bromo-ethylacetate | (NH4)2SO4@HTC | N-alkylated pyrimidine | Optimal catalyst loading and solvent were determined. ias.ac.in |
| 2,4-bis(alkyl(aryl)thio)pyrimidin-6-amine | Alkyl halide | NaH (2.0 equiv) | Monoalkylated product (20% yield) | Small amount of N,N-dialkylated product detected. researchgate.net |
| 2,4-bis(alkyl(aryl)thio)pyrimidin-6-amine | Alkyl halide | NaH (3.0 equiv) | Monoalkylated product (52.3% yield) and N,N-dialkylated product | Products were separable by column chromatography. researchgate.net |
The amino groups of this compound can be acylated to form the corresponding amides. This is a common transformation used to introduce carbonyl functionalities. Acylating agents such as acyl chlorides or anhydrides are typically employed, often in the presence of a base to neutralize the acid byproduct.
Similar to alkylation, the primary amino group is expected to be more reactive towards acylation than the tertiary dimethylamino group. The synthesis of various amide derivatives of 4,6-diaminopyrimidines has been reported in the literature, indicating that this is a well-established synthetic route. nih.gov The reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate (B8618190) in pyridine (B92270) yields the corresponding ester, which can be further reacted to form an amide. rsc.org This highlights the utility of acylation in building more complex molecular architectures based on the pyrimidine scaffold.
| Starting Material | Acylating Agent | Base/Solvent | Product | Reference |
| Aromatic aldehyde, methyl ketone, metformin | In situ generated chalcone | Methanol, HCl (cat.) | 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine | nih.gov |
| 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione | Ethyl carbonochloridate | Pyridine | Ester intermediate | rsc.org |
| Ester intermediate | 2-(naphthalen-1-yl)acetyl chloride | LiHMDS, THF | Amide derivative | rsc.org |
Nitroso Group Reduction to Amino Groups
The synthesis of aminopyrimidines from their nitroso precursors is a fundamental chemical transformation. While specific studies detailing the reduction of a nitroso precursor directly to this compound are not prevalent in recent literature, the reduction of nitrosopyrimidines to aminopyrimidines is a well-established synthetic route. This process typically involves standard reducing agents that can effectively convert the nitroso (-N=O) group into a primary or substituted amino (-NH2 or -NR2) group. The general mechanism involves the addition of hydrogen atoms across the nitrogen-oxygen double bond, often facilitated by a metal catalyst, leading to the elimination of a water molecule and formation of the amine.
Decomposition Pathways and Stability Studies
The stability of this compound is often discussed in the context of the degradation of larger, more complex molecules, particularly sulfonylurea herbicides like sulfosulfuron (B120094) and nicosulfuron (B1678754). ekb.egresearchgate.net The cleavage of the sulfonylurea bridge in these parent compounds is a primary decomposition pathway that results in the formation of the stable this compound moiety.
Photodegradation Kinetics and Product Identification
The formation of this compound is a key event in the photodegradation of certain sulfonylurea herbicides. Photolysis, the breakdown of compounds by light, can occur directly or be accelerated by photosensitizers. nih.gov
Studies on the photodegradation of amidosulfuron, a related sulfonylurea, show a first-order kinetic reaction with a half-life (t1/2) of 11.5 days. researchgate.net Similarly, the degradation of nicosulfuron also follows first-order kinetics. ekb.eg During the photolysis of these parent herbicides, this compound is identified as a major and stable degradation product. ekb.egcapes.gov.br The process is influenced by environmental factors such as pH and the presence of natural photosensitizers. For instance, the photodegradation of flucetosulfuron (B1672862) is significantly faster in the presence of a photocatalyst like TiO2. nih.gov
Interactive Table: Photodegradation Parameters of Related Sulfonylureas
| Herbicide | Kinetic Model | Half-life (t1/2) | Conditions | Identified Products Include | Reference |
| Amidosulfuron | First-order | 11.5 days (276 h) | Aqueous solution | Aminopyrimidine derivative | researchgate.net |
| Nicosulfuron | First-order | 27.67 days | Clay-loam soil | 2-amino-4,6-dimethoxypyrimidine (B117758) | ekb.eg |
| Flucetosulfuron | First-order | 30.54–55.45 h | Aqueous with TiO2 | Amine derivatives | nih.gov |
Cleavage Mechanisms: Sulfonamide Bond and SO2 Extrusion
The central mechanism leading to the formation of this compound from its parent herbicides is the cleavage of the sulfonylurea bridge (-SO2-NH-C(O)-NH-). capes.gov.br This bond is susceptible to both hydrolytic and photolytic cleavage.
Under acidic hydrolysis and photolysis conditions, the primary point of rupture is the sulfonylurea bridge. ekb.egekb.eg This cleavage results in the formation of two main fragments: a substituted pyrimidine amine and a substituted phenyl or pyridinyl sulfonylurea/sulfonamide. For example, the degradation of nicosulfuron yields 2-amino-4,6-dimethoxypyrimidine and 2-(aminosulfonyl)-N,N-dimethylnicotinamide. ekb.eg This pathway indicates that the C-N bond between the pyrimidine ring and the carbonyl group or the S-N bond of the sulfonamide can be broken. Subsequent desulfonylation (extrusion of SO2) can also occur as part of the degradation cascade, leading to simpler, more stable molecules. capes.gov.br
Adsorption Phenomena and Surface Interactions
The interaction of nitrogen-containing heterocyclic compounds, such as pyrimidine derivatives, with metal surfaces is a significant area of research, particularly in corrosion inhibition and materials science. researchgate.netnih.gov These interactions are governed by a combination of chemical and physical adsorption mechanisms.
Chemisorption Mechanisms on Metal Surfaces
Pyrimidine derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments because they can strongly adsorb onto the metal surface, forming a protective layer. researchgate.netfrontiersin.orgresearchgate.net The primary mechanism for this strong adsorption is chemisorption. This process involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen atoms in the pyrimidine ring and the vacant d-orbitals of the metal atoms (e.g., iron). frontiersin.orgelsevierpure.com
The presence of multiple nitrogen atoms and the π-electron system of the aromatic ring in compounds like this compound enhances this interaction. researchgate.net Density Functional Theory (DFT) calculations on related systems confirm that the pyrimidine ring is a primary reactive site for electron donation to the metal surface. frontiersin.org The resulting chemical bonds are strong, with standard free energy of adsorption (ΔG°ads) values often below -40 kJ/mol, which is indicative of chemisorption. frontiersin.org This chemical bonding creates a stable molecular barrier that impedes the diffusion of corrosive species to the metal surface. researchgate.net
Electrostatic Adsorption Contributions
In addition to chemisorption, electrostatic interactions (physisorption) also play a role. In acidic solutions, the nitrogen atoms of the pyrimidine ring can become protonated, leading to a positively charged molecule. This cation can then be electrostatically attracted to a metal surface that has become negatively charged through the adsorption of anions (like Cl⁻) from the acid. researchgate.netelsevierpure.com
This electrostatic attraction contributes to the initial adhesion of the molecule to the surface, facilitating the subsequent, stronger chemisorption. The combination of both physisorption and chemisorption results in a more robust and effective protective film on the metal surface. researchgate.net The orientation of the adsorbed molecule—whether it lies flat or perpendicular to the surface—is influenced by a balance between the π-electron interactions of the ring and the electrostatic forces. elsevierpure.com
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the molecular vibrations and functional groups present in N4,N4-Dimethylpyrimidine-4,6-diamine.
While specific experimental FT-IR data for this compound is not extensively available in the reviewed literature, the expected characteristic absorption bands can be inferred from the analysis of similar pyrimidine (B1678525) derivatives. For related compounds such as 4,6-diamino-2-pyrimidinethiol, FT-IR spectra exhibit absorption bands in the regions of 3339 cm⁻¹ and 3435 cm⁻¹, which are attributed to the stretching vibrations of the N-H bonds in the free amino groups. In studies of 2-amino-4,6-dimethylpyrimidine, FT-IR has been utilized to identify its fundamental vibrational modes.
Based on these related structures, the FT-IR spectrum of this compound is anticipated to show distinct peaks corresponding to:
N-H stretching: Vibrations from the primary and secondary amine groups, typically observed in the 3500-3300 cm⁻¹ region.
C-H stretching: Vibrations from the methyl groups, usually found around 2950-2850 cm⁻¹.
C=N and C=C stretching: Vibrations within the pyrimidine ring, expected in the 1650-1450 cm⁻¹ range.
N-H bending: Vibrations typically seen around 1650-1500 cm⁻¹.
A detailed, experimentally verified data table for this compound is pending further research.
FT-Raman spectroscopy offers complementary information to FT-IR by measuring the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations. For the related compound 2-amino-4,6-dimethylpyrimidine, the FT-Raman spectrum was recorded in the Stokes region (4000-100 cm⁻¹) using a Nd:YAG laser. This technique is instrumental in characterizing the symmetric breathing modes of the pyrimidine ring and the vibrations of the C-C and C-N framework, providing a unique molecular fingerprint.
Vibrational Energy Distribution (VEDA) analysis is a computational method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. This analysis provides a detailed understanding of the contribution of each internal coordinate to the normal vibrational modes. While VEDA has been applied to the study of other pyrimidine derivatives to elucidate their vibrational spectra, a specific VEDA study for this compound has not been found in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. While a specific, published ¹H NMR spectrum for this compound was not located, the expected signals can be predicted based on its chemical structure. For instance, the ¹H NMR spectrum of the related compound N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine in CDCl₃ shows a singlet for the methyl protons at 3.50 ppm.
For this compound, one would anticipate distinct signals for the protons of the dimethylamino group, the amino group, and the pyrimidine ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For the related compound N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, the ¹³C NMR spectrum in CDCl₃ shows signals for the pyrimidine ring carbons and the methyl carbons at specific chemical shifts (δ: 156.0, 155.7, 144.2, 129.2, 126.6, 125.1, 121.0, 42.0).
A dedicated ¹³C NMR spectral analysis for this compound would be necessary to assign the specific chemical shifts for its carbon atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV spectrum of pyrimidine derivatives is characterized by absorption bands that are sensitive to the nature and position of substituents on the ring, as well as the pH of the medium. nih.gov
The parent pyrimidine ring exhibits characteristic absorption bands. The introduction of substituents like amino (-NH2) and dimethylamino (-N(CH3)2) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. While specific experimental spectra for this compound are not widely published, analogous pyrimidine diamines show characteristic absorptions in the UV range. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and recording the absorbance as a function of wavelength.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Rationale |
|---|---|---|
| Ethanol | ~230 - 280 nm | Presence of amino auxochromes on the pyrimidine core extending conjugation. |
| Acetonitrile | ~230 - 280 nm | Common transparent solvent for UV-Vis analysis of heterocyclic compounds. |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (formula C6H10N4), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated. This experimental value is then compared to the theoretical mass; a close match (typically within a few parts per million, ppm) confirms the elemental composition. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, the HRMS data for a similar compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, showed a found m/z of 261.118 for the [M+H]⁺ ion, closely matching the calculated value of 261.116. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| [C6H11N4]⁺ | [M+H]⁺ | 139.09782 |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a technique used to study the fragmentation of ions, providing valuable structural information. While specific studies on the photoproducts of this compound are not available, the general fragmentation patterns of pyrimidine derivatives are well-documented. acs.org If this compound were exposed to UV light, it could undergo various photochemical reactions. ESI-MS/MS would be a critical tool to identify the resulting photoproducts.
The analysis would involve isolating a potential photoproduct ion and subjecting it to collision-induced dissociation. The resulting fragment ions would provide clues to the structural changes that occurred. Common fragmentation pathways for pyrimidine rings include the loss of substituents and cleavage of the heterocyclic ring. nih.govresearchgate.net This data would be essential for elucidating the structure of any degradation products.
Chromatographic Methods for Purity and Identity Confirmation
Chromatography is used to separate, identify, and purify the components of a mixture. For a synthesized compound like this compound, chromatographic methods are vital for assessing its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. It is often used to monitor the progress of a chemical reaction or to get a preliminary assessment of a compound's purity. For a moderately polar and basic compound like this compound, a polar stationary phase such as silica (B1680970) gel (SiO2) is appropriate. libretexts.org
The mobile phase, a solvent or solvent mixture, is chosen to achieve good separation. A common mobile phase for such compounds would be a mixture of a relatively nonpolar solvent and a more polar solvent, such as dichloromethane (B109758) and methanol. libretexts.org Adding a small amount of a base like ammonium (B1175870) hydroxide (B78521) can improve the spot shape by preventing the basic amine groups from tailing on the acidic silica plate. The compound's spot is typically visualized under UV light (254 nm), where the conjugated pyrimidine ring will absorb light and appear as a dark spot on the fluorescent plate. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.
Table 3: Representative TLC Method for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase | Dichloromethane:Methanol (9:1) with 0.5% Ammonium Hydroxide |
| Visualization | UV light at 254 nm |
| Expected Rf | ~0.3 - 0.5 (value is system-dependent) |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. To assess the purity of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for a basic compound, a modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase. This protonates the amine groups, reducing interactions with residual silanol (B1196071) groups on the stationary phase and preventing peak tailing. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 4: Representative HPLC Method for this compound
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Expected Retention Time | Dependent on the specific gradient and column conditions |
Solid-State Structural Analysis
X-ray Diffraction Crystallography for Molecular Geometry
As of the latest available data, a complete single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While structural data for various substituted pyrimidine derivatives exist, these often feature additional functional groups that significantly influence their molecular and crystal structures. For instance, the crystal structures of more complex analogues such as N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine have been determined, but the presence of bulky phenyl and electron-withdrawing nitro groups leads to geometric parameters and crystal packing arrangements that are not directly transferable to the title compound.
Therefore, without a dedicated crystallographic analysis of this compound, detailed experimental data on its solid-state molecular geometry, including precise bond lengths, bond angles, and crystal packing information, remains unavailable. The generation of detailed data tables on its crystallographic parameters is consequently not possible at this time. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure.
Role As a Synthetic Building Block and Molecular Scaffold
Intermediate in the Synthesis of Complex Organic Molecules
While direct literature explicitly detailing the use of N4,N4-Dimethylpyrimidine-4,6-diamine as an intermediate in the synthesis of complex organic molecules is limited, the broader class of pyrimidine-4,6-diamines is well-established in this role. These scaffolds are crucial in the development of biologically active compounds, particularly kinase inhibitors. For instance, derivatives of pyrimidine-4,6-diamine have been synthesized and evaluated as potent inhibitors of Janus kinase 3 (JAK3) and epidermal growth factor receptor (EGFR), which are key targets in the treatment of inflammatory diseases and cancers. nih.govresearchgate.netnih.gov The synthesis of these complex inhibitors often involves the modification of the amino groups on the pyrimidine-4,6-diamine core.
One related example is the synthesis of N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, a more complex derivative. nih.gov This synthesis starts from 4,6-dichloro-5-nitropyrimidine (B16160), which is reacted with N-methylbenzenamine. nih.gov This highlights a common strategy where the pyrimidine (B1678525) core is first functionalized before the introduction of the final amine substituents. Although this example does not start with this compound itself, it demonstrates the synthetic utility of the substituted pyrimidine-4,6-diamine framework in constructing intricate molecular architectures.
The availability of this compound as a chemical reagent, as indicated by its CAS number 36314-80-4, suggests its utility as a starting material for further synthetic transformations. biosynth.com
Potential as a Catalyst or Catalyst Precursor in Organic Transformations
There is currently no direct scientific evidence to support the use of this compound itself as a catalyst or a direct precursor to a catalyst in organic transformations. However, its structure, which includes multiple nitrogen atoms, suggests a potential for it to act as a ligand for metal catalysts. The nitrogen atoms in the pyrimidine ring and the exocyclic amino groups have lone pairs of electrons that could coordinate to a metal center.
Research on cobalt complexes with tetradentate N-donor ligands (N4 ligands) for the photochemical reduction of carbon dioxide demonstrates the principle of using nitrogen-containing molecules to create catalytically active metal complexes. rsc.org While this research does not involve this compound, it illustrates the potential for nitrogen-rich compounds to serve as ligands in catalysis. The specific coordination properties and catalytic potential of metal complexes derived from this compound remain an area for future investigation.
Conclusion and Future Research Perspectives
Summary of Current Research Advances on N4,N4-Dimethylpyrimidine-4,6-diamine
Research on this compound has primarily highlighted its role as a crucial intermediate in the synthesis of a wide array of functional molecules. myskinrecipes.com Its reactive amine groups serve as key handles for building more complex structures. myskinrecipes.com A significant body of work has focused on its incorporation into derivatives evaluated for therapeutic potential, particularly as anticancer agents. The pyrimidine (B1678525) scaffold is a well-established pharmacophore, and N4,N4-disubstituted pyrimidine-4,6-diamine derivatives have been rationally designed and synthesized as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer. researchgate.net These studies have demonstrated that strategic modifications of the pyrimidine core can lead to compounds with significant inhibitory effects on cancer cell lines. researchgate.net Beyond oncology, the broader class of pyrimidine diamines has been recognized for a wide range of biological activities, cementing their importance as intermediate products in medicinal chemistry. nih.gov The compound also sees use in materials science, contributing to the development of advanced polymers and coatings. myskinrecipes.com
Unexplored Synthetic Routes and Derivatization Opportunities
While classical synthetic methods for pyrimidines are well-established, there remains considerable scope for innovation. Future synthetic endeavors could focus on more sustainable and efficient protocols. For instance, the application of microwave- or ultrasound-assisted synthesis could dramatically improve reaction rates and yields for pyrimidine derivatives, as has been demonstrated for related heterocyclic systems. acs.org Exploring multicomponent reactions and flow chemistry represents another frontier for creating libraries of this compound derivatives with high efficiency and structural diversity.
Derivatization opportunities are vast. The existing amine groups are prime sites for reactions to introduce new functionalities. Furthermore, C-H activation at the pyrimidine ring's C2 and C5 positions is a largely unexplored avenue that could lead to novel scaffolds without the need for pre-functionalized starting materials. Hybridization of the this compound scaffold with other pharmacologically active moieties, a strategy known as scaffold hopping or molecular hybridization, could yield next-generation therapeutic agents with dual-action mechanisms or improved potency. researchgate.netresearchgate.net
Advanced Mechanistic Studies on Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic protocols and predicting product outcomes. While many synthetic transformations are reported, detailed mechanistic investigations are often sparse. Future research should employ advanced techniques to probe these pathways. For example, in situ spectroscopic monitoring (e.g., ReactIR, process NMR) can provide real-time data on reaction intermediates and kinetics. Isotope labeling studies, combined with mass spectrometry, can elucidate bond-forming and bond-breaking steps. Such detailed mechanistic insights are invaluable for overcoming synthetic challenges, improving yields, and controlling regioselectivity in derivatization reactions, ultimately enabling more precise molecular engineering.
Frontier Computational and Spectroscopic Characterization Techniques
The structural and electronic properties of this compound and its derivatives can be further illuminated by cutting-edge computational and spectroscopic methods. While standard techniques like NMR and X-ray crystallography are routinely used, advanced methods can provide deeper insights. mdpi.com
Future Directions in Characterization:
| Technique | Potential Application for this compound |
| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity parameters (HOMO-LUMO gaps), and molecular electrostatic potential to predict reaction sites and biological interactions. epfl.chnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulate enzyme-inhibitor interactions for rationally designed drugs based on the pyrimidine scaffold, providing insights into binding modes and affinities. epfl.ch |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguously assign complex structures of novel derivatives and study conformational dynamics in solution. |
| Photoelectron Spectroscopy | Investigate the electronic properties and stability of pyrimidine anions, potentially revealing new insights into their reactivity. nih.gov |
| Hirshfeld Surface Analysis | Analyze intermolecular interactions in the solid state, which is crucial for understanding crystal packing and polymorphism in derived materials or active pharmaceutical ingredients. mdpi.com |
These integrated computational and experimental approaches will allow for a more complete understanding of the molecule's behavior from the electronic to the macroscopic level. epfl.ch
Rational Design of Novel Pyrimidine-Based Chemical Entities for Specific Research Applications
The rational design of new molecules is a cornerstone of modern chemistry and drug discovery. researchgate.netresearchgate.net The this compound scaffold is an excellent starting point for creating tailored molecules. By leveraging structure-activity relationship (SAR) data and computational docking studies, new derivatives can be designed with high specificity for biological targets. nih.govnih.gov
For instance, in the context of cancer therapy, the pyrimidine core can serve as a bioisostere for the quinazoline (B50416) or pyrazole[3,4-d]pyrimidine systems found in many approved kinase inhibitors. researchgate.netnih.govrsc.org Future work could focus on designing derivatives that target resistant forms of kinases, such as the EGFR C797S mutation, which is a significant challenge in cancer treatment. nih.gov Beyond oncology, the scaffold could be adapted to design agents for other diseases where pyrimidines have shown promise, such as bone anabolic agents or antidiabetic compounds. researchgate.netrsc.org The key will be to combine synthetic creativity with a deep understanding of the target's structural biology to create novel chemical entities with precisely engineered functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
